Cefazedone sodium

Descripción general

Descripción

Cefazedone sodium is a semisynthetic first-generation cephalosporin antibiotic. It is known for its activity against both Gram-positive and Gram-negative bacteria. This compound works by binding to and inactivating penicillin-binding proteins located on the inner membrane of the bacterial cell wall. This action interferes with the cross-linkage of peptidoglycan chains, which is essential for bacterial cell wall strength and rigidity, ultimately leading to cell lysis and death .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of cefazedone sodium involves several key steps:

Initial Reaction: 7-aminocephalosporanic acid (7-ACA) reacts with 3,5-dichloropyridine acetic acid in the presence of an anhydrating agent to form an intermediate product.

Intermediate Reaction: The intermediate product then reacts with 2-mercapto-5-methyl-1,3,4-thiadiazole under nitrogen protection at a temperature range of 50 to 90 degrees Celsius. The mixture is purified to obtain a water solution.

Final Reaction: The water solution is treated with an inorganic acid to adjust the pH to 1-3, leading to the precipitation of cefazedone.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and purity, with simplified post-treatment steps to facilitate efficient production .

Análisis De Reacciones Químicas

Types of Reactions: Cefazedone sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into its corresponding sulfide.

Substitution: Nucleophilic substitution reactions can occur at the acyl side chain.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding sulfide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Pharmacodynamics

Cefazedone sodium exhibits time-dependent antibacterial activity, meaning its effectiveness is closely related to the duration that its concentration remains above the minimum inhibitory concentration (MIC) for pathogens. A study involving ten patients with community-acquired pneumonia (CAP) demonstrated that administering this compound intravenously at a dosage of 2 g every 12 hours resulted in an average time above MIC of 55.45% over the treatment period. This study concluded that the dosing regimen was rational and effective, with eight out of ten patients achieving clinical cure .

Respiratory Tract Infections

This compound has been extensively studied for its effectiveness in treating respiratory tract infections. In a randomized controlled trial involving 72 patients, this compound was compared to cefazolin sodium. The trial found that the total cure rates for respiratory tract infections were significantly higher in the cefazedone group (91.18%) compared to the control group (78.12%) . Additionally, bacterial eradication rates were also favorable, indicating its strong therapeutic potential in managing such infections.

Other Infections

Beyond respiratory infections, this compound has been indicated for use in treating urinary tract infections, gastrointestinal infections, gynecological conditions, and skin infections. Its broad-spectrum activity allows it to target various bacterial pathogens effectively. A patent highlights its application in treating infections across multiple systems, underscoring its versatility as an antibiotic .

Safety and Efficacy

The safety profile of this compound has been assessed through various clinical studies. In the previously mentioned trial on respiratory infections, safety assessments were conducted on 71 patients, revealing no significant adverse effects associated with the drug. The favorable safety profile combined with high efficacy rates reinforces its role as a reliable treatment option for bacterial infections .

Case Study 1: Community-Acquired Pneumonia

A pharmacokinetic and pharmacodynamic study on this compound involved patients diagnosed with CAP. The study monitored blood samples and sputum specimens to evaluate treatment outcomes. Results indicated a strong correlation between the time above MIC and clinical efficacy, with all pathogens being eradicated by the end of therapy .

Case Study 2: Comparative Efficacy

In another study comparing this compound to cefazolin sodium for respiratory tract infections, researchers found that patients treated with cefazedone had a higher cure rate and better bacterial eradication success. This case study illustrates the advantages of using this compound over traditional antibiotics in specific clinical scenarios .

Mecanismo De Acción

Cefazedone sodium exerts its antibacterial effects by interfering with bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs) on the bacterial cell membrane, inhibiting their activity and disrupting the cross-linking of peptidoglycan chains. This leads to the weakening of the bacterial cell wall, causing cell lysis and death due to osmotic instability. This compound is effective against a broad spectrum of Gram-positive and Gram-negative bacteria and is resistant to many beta-lactamases .

Comparación Con Compuestos Similares

Cefazolin: Another first-generation cephalosporin with similar antibacterial activity but different pharmacokinetics.

Cephalothin: A first-generation cephalosporin with a broader spectrum of activity against Gram-positive bacteria.

Comparison:

Effectiveness: Cefazedone sodium has shown superior effectiveness in treating experimental bacterial infections compared to cefazolin and cephalothin.

Spectrum of Activity: While all three compounds are effective against Gram-positive bacteria, this compound also possesses good activity against Gram-negative bacteria.

Resistance: this compound is more resistant to beta-lactamases compared to cefazolin and cephalothin.

This compound stands out due to its broad-spectrum activity, effectiveness against resistant strains, and superior pharmacokinetic properties.

Actividad Biológica

Cefazedone sodium is a semi-synthetic first-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This article explores the biological activity of this compound, emphasizing its mechanisms of action, pharmacokinetics, clinical efficacy, and safety based on diverse studies and data.

This compound exerts its antibacterial effects primarily by binding to penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cell walls. These PBPs are crucial for the final stages of bacterial cell wall synthesis and remodeling during cell division. By inhibiting these enzymes, this compound disrupts cell wall integrity, leading to bacterial lysis and death .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is a time-dependent antibiotic. The key pharmacokinetic-pharmacodynamic (PK-PD) variable associated with its efficacy is the time that the drug concentration remains above the minimum inhibitory concentration (MIC) of target pathogens. A study involving 10 patients with community-acquired pneumonia (CAP) reported the following PK parameters:

- Cmax : 175.22 ± 36.28 mg/L

- T1/2 : 1.52 ± 0.23 hours

- AUC (0–∞) : 280.51 ± 68.17 mg·L⁻¹·h⁻¹

- Clearance (CL) : 7.37 ± 1.84 L/h

- Volume of Distribution (Vd) : 16.06 ± 4.42 L

The average time above MIC () was found to be 55.45 ± 8.12%, correlating with clinical efficacy .

Case Studies

-

Treatment of Respiratory Infections :

A clinical study evaluated this compound in treating respiratory tract bacterial infections involving 72 patients in a randomized control trial. The results showed: -

Community-Acquired Pneumonia :

Another study on patients with CAP demonstrated that among six culture-positive patients treated with this compound, five were cured, and all pathogens were eradicated by the end of therapy .

Antibacterial Spectrum

This compound is particularly effective against various bacterial strains, including those resistant to other antibiotics due to its combination with tazobactam sodium, which inhibits beta-lactamase enzymes produced by resistant bacteria. The combination therapy has shown significant improvement in antibacterial activity against both Gram-negative and Gram-positive bacteria .

Table: Minimum Inhibitory Concentration (MIC) Results

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Escherichia coli | 0.25 - 1 |

| Staphylococcus aureus | ≤2 |

| Moraxella catarrhalis | ≤4 |

Safety Profile

The safety assessment conducted during clinical trials indicated that this compound is generally well-tolerated, with no significant adverse reactions reported during the studies analyzed .

Propiedades

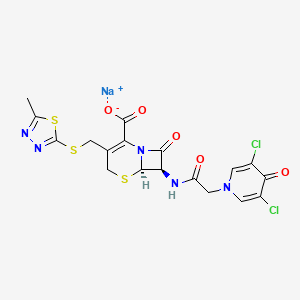

IUPAC Name |

sodium;(6R,7R)-7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N5O5S3.Na/c1-7-22-23-18(33-7)32-6-8-5-31-16-12(15(28)25(16)13(8)17(29)30)21-11(26)4-24-2-9(19)14(27)10(20)3-24;/h2-3,12,16H,4-6H2,1H3,(H,21,26)(H,29,30);/q;+1/p-1/t12-,16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHCAENKLGZHCB-VQZRABBESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N5NaO5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56187-47-4 (Parent) | |

| Record name | Cefazedone sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063521153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70212931 | |

| Record name | Cefazedone sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63521-15-3 | |

| Record name | Cefazedone sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063521153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefazedone sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (6R-trans)-7-[[(3,5-dichloro-4-oxo-1(4H)-pyridyl)acetyl]amino]-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFAZEDONE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/658X66LF6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.